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  • Product: Butyldiisopropoxyborane
  • CAS: 86595-32-6

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application Dynamics of Butyldiisopropoxyborane

Executive Summary In the landscape of modern organometallic chemistry and drug development, boronic esters serve as indispensable linchpins for carbon-carbon (C–C) bond formation. Among these, Butyldiisopropoxyborane (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organometallic chemistry and drug development, boronic esters serve as indispensable linchpins for carbon-carbon (C–C) bond formation. Among these, Butyldiisopropoxyborane (CAS 86595-32-6) stands out as a highly versatile, sterically optimized building block. This technical whitepaper provides an in-depth analysis of its chemical properties, self-validating synthesis protocols, and its mechanistic role in advanced pharmaceutical applications, including Suzuki-Miyaura cross-coupling and the synthesis of serine protease inhibitors.

Structural and Physical Properties

Butyldiisopropoxyborane, systematically known as bis(propan-2-yl) butylboronate, features a central boron atom covalently bonded to one butyl chain and two isopropoxy groups 1[1].

Causality in Structural Design: The selection of isopropoxy ligands over simpler methoxy or ethoxy groups is highly intentional. The steric bulk of the isopropyl moieties shields the electrophilic boron center. This shielding prevents premature hydrolysis in ambient environments and suppresses undesirable over-alkylation during synthesis, striking an optimal balance between shelf stability and chemical reactivity.

Quantitative Data: Physical and Chemical Properties
PropertyValue
Chemical Name Butyldiisopropoxyborane
IUPAC Name Bis(propan-2-yl) butylboronate
CAS Registry Number 86595-32-6
Molecular Formula C10H23BO2
Molecular Weight 186.10 g/mol
Boiling Point 138°C – 140°C (at 754 mmHg)
Physical State Clear, colorless to slightly yellow liquid

Protocol: Anhydrous Synthesis of Butyldiisopropoxyborane

Objective: Synthesize high-purity butyldiisopropoxyborane via the nucleophilic addition of n-butyllithium to triisopropyl borate 2[2].

Self-Validating System: This protocol is inherently self-validating. The successful formation of the lithium "ate" complex prevents the reaction mixture from turning yellow/brown (which would indicate the thermal decomposition of unreacted n-BuLi). Furthermore, the final distillation temperature (138°C–140°C) serves as an immediate physical checkpoint for product purity, which is then definitively confirmed via 11 B NMR (a singlet shift to ~32 ppm confirms the alkylboronic ester).

Step-by-Step Methodology:
  • Apparatus Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon inlet.

    • Causality: Organolithium reagents and borate esters are exquisitely moisture-sensitive; ambient water will rapidly hydrolyze the borate to boric acid, destroying the yield.

  • Reagent Loading: Add triisopropyl borate (250 mmol) and 150 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve a strict internal temperature of -78°C.

  • Nucleophilic Addition: Charge the dropping funnel with n-butyllithium (250 mmol, 2.5 M solution in hexanes). Add the n-BuLi dropwise over 60 minutes.

    • Causality: Slow addition at -78°C prevents localized heating. The extreme cold kinetically traps the intermediate as a stable lithium tetraalkoxyborate "ate" complex, preventing a second equivalent of n-BuLi from attacking and forming the undesired dibutylisopropoxyborane byproduct.

  • Equilibration: Allow the reaction mixture to stir at -78°C for an additional 2 hours, then slowly warm to 0°C.

  • Acidic Workup: Quench the reaction cautiously with anhydrous HCl in ether.

    • Causality: The acid breaks down the lithium "ate" complex, precipitating lithium chloride salts and liberating the free butyldiisopropoxyborane.

  • Purification: Remove solvents under reduced pressure (15 mm Hg) while maintaining the oil bath at 50°C. Isolate the final product via fractional distillation (bp 138°C–140°C at 754 mm Hg) 2[2].

SynthesisWorkflow N1 Triisopropyl Borate B(OiPr)3 N4 Lithium 'Ate' Complex [n-BuB(OiPr)3]Li N1->N4 N2 n-Butyllithium (n-BuLi) N2->N4 N3 Anhydrous THF (-78°C) N3->N4 Solvent N5 Acidic Workup (HCl) N4->N5 0°C N6 Butyldiisopropoxyborane (n-BuB(OiPr)2) N5->N6 Distillation

Workflow for the synthesis of butyldiisopropoxyborane via nucleophilic addition.

Mechanistic Dynamics in C–C Bond Formation

Butyldiisopropoxyborane is a premier reagent for introducing butyl groups into complex aromatic scaffolds via the Suzuki-Miyaura cross-coupling reaction 3[3].

Causality in Catalyst and Base Selection: Unlike highly reactive Grignard reagents, boronic esters are mildly nucleophilic. This necessitates a palladium catalyst to activate the electrophilic coupling partner (aryl halide). Furthermore, boronic esters are typically inert to transmetalation due to the low polarity of the B–C bond.

To overcome this, the addition of an exogenous base (e.g., NaOH, K₂CO₃) is mandatory. The base coordinates to the empty p-orbital of the boron atom, forming a tetra-coordinated, negatively charged boronate complex. This coordination increases the electron density on the butyl group, dramatically accelerating its transmetalation transfer to the electrophilic Pd(II) center 4[4].

SuzukiCycle Pd0 Pd(0) Catalyst Pd2 Pd(II) Complex Pd0->Pd2 Oxidative Addition Trans Trans- metalation Pd2->Trans RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Product Coupled Product RedEl->Product RX Aryl Halide (R-X) RX->Pd2 Boron n-BuB(OiPr)2 + Base Boron->Trans

Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing butyldiisopropoxyborane.

Strategic Applications in Drug Development

Beyond basic C–C coupling, butyldiisopropoxyborane is a critical upstream intermediate for synthesizing 1-butaneboronic acid (CAS 4426-47-5) 5[5], which unlocks two major pathways in pharmaceutical manufacturing:

  • Inhibitors of Serine Proteases: 1-butaneboronic acid is utilized to generate unsymmetric borinic acids, which act as highly potent, reversible inhibitors of serine proteases.

    • Causality: The electron-deficient boron atom mimics the transition state of peptide bond hydrolysis. It forms a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, effectively halting enzymatic activity. This mechanism is foundational in developing targeted antiviral and antineoplastic drugs 6[6].

  • Chiral Oxazaborolidine Catalysts: The compound is a direct precursor in the synthesis of chiral oxazaborolidines 5[5].

    • Causality: In asymmetric transformations like the Corey-Bakshi-Shibata (CBS) reduction, the butyl group provides the necessary lipophilicity and steric direction to the catalyst framework. This ensures high enantiomeric excess (ee) when reducing prochiral ketones into single-enantiomer active pharmaceutical ingredients (APIs).

References

  • NextSDS - bis(propan-2-yl) butylboronate — Chemical Substance Information. Available at: [Link]

  • PrepChem - Synthesis of sec-butyldiisopropoxyborane. Available at:[Link]

  • LookChem - 1-Butaneboronic acid (CAS 4426-47-5). Available at:[Link]

Sources

Exploratory

Unlocking B-Alkyl Suzuki-Miyaura Cross-Coupling: The Mechanistic Role of Butyldiisopropoxyborane

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the robust formation of carbon-carbon bonds[1]. While the coupling of sp 2 -hybridized aryl an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the robust formation of carbon-carbon bonds[1]. While the coupling of sp 2 -hybridized aryl and vinyl boronic acids is highly efficient, the transfer of unactivated sp 3 -hybridized alkyl groups presents a formidable mechanistic challenge. This whitepaper provides an in-depth technical analysis of butyldiisopropoxyborane (diisopropyl butylboronate) as a model reagent for primary alkyl transfer. By dissecting the catalytic cycle—specifically the transmetalation bottleneck and competitive β -hydride elimination—we provide drug development professionals and synthetic chemists with the mechanistic grounding and self-validating protocols necessary to optimize C(sp 3 ) cross-coupling workflows.

The C(sp 3 ) Cross-Coupling Paradigm & Mechanistic Bottlenecks

The integration of aliphatic chains into aromatic scaffolds is critical for modulating the lipophilicity and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). However, B-alkyl Suzuki-Miyaura cross-couplings historically suffer from two primary failure modes[2]:

  • Sluggish Transmetalation: Alkylboronic esters lack the π -electron density that facilitates the pre-coordination of palladium during the transmetalation of arylboronic acids.

  • β -Hydride Elimination: Once the alkyl group is successfully transferred to the Pd(II) center, the resulting alkylpalladium intermediate is highly prone to β -hydride elimination, yielding an undesired alkene rather than the cross-coupled product.

Butyldiisopropoxyborane mitigates these issues when paired with the correct catalytic architecture. Unlike free n-butylboronic acid, which can form unreactive boroxine trimers, the diisopropoxy ester scaffold prevents oligomerization and dramatically accelerates transmetalation under anhydrous conditions[2][3].

Mechanistic Elucidation of the Catalytic Cycle

The mechanism of action for butyldiisopropoxyborane involves a highly orchestrated sequence of oxidative addition, base activation, transmetalation, and reductive elimination.

Oxidative Addition

The cycle initiates with the oxidative addition of the aryl halide to the active Pd(0)L n​ species, forming an Ar–Pd(II)–X complex[1]. To couple challenging aryl chlorides or sterically hindered bromides, electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like RuPhos or oxaphosphole ligands like AntPhos) are employed to lower the activation barrier of this step[2].

The Transmetalation Dichotomy

Because the boron atom in butyldiisopropoxyborane is highly Lewis acidic, it must be activated to increase the nucleophilicity of the butyl group. Mechanistic studies reveal two competing pathways for this activation[4][5]:

  • The Oxo-Palladium Pathway: The base (e.g., an alkoxide) displaces the halide on the Pd(II) complex to form an Ar–Pd(II)–OR species. This intermediate then reacts with the neutral butyldiisopropoxyborane.

  • The Boronate Pathway: The base coordinates directly to the boron atom of butyldiisopropoxyborane, forming a negatively charged "ate" complex [Butyl-B(OiPr)2​(OR)]− . This highly nucleophilic species then attacks the Ar–Pd(II)–X complex.

For primary alkylboron nucleophiles like butyldiisopropoxyborane, transmetalation proceeds via a stereoretentive S E​ 2 (coordination) mechanism [6]. The transfer occurs through a four-membered μ2​ -bridged transition state (Pd–C–B–O), ensuring the structural integrity of the alkyl chain is maintained as it migrates to the palladium center[7].

Reductive Elimination

To prevent the newly formed Ar–Pd(II)–Butyl complex from undergoing β -hydride elimination, the rate of reductive elimination must be maximized. The steric bulk of the supporting phosphine ligand compresses the Ar–Pd–Butyl bond angle (forcing a cis conformation), thereby accelerating the reductive elimination step to outcompete side reactions and release the target butyl-arene[2].

Visualizing the Catalytic Architecture

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)(X)L_2 Oxidative Addition Complex Pd0->OxAdd + Ar-X TransMet Ar-Pd(II)(Butyl)L_2 Transmetalation Complex OxAdd->TransMet Transmetalation AteComplex [Butyl-B(OiPr)2(OR)]- Activated Boronate AteComplex->TransMet Butyl Transfer (SE2) TransMet->Pd0 Catalyst Regeneration Product Ar-Butyl Cross-Coupled Product TransMet->Product Reductive Elimination

Catalytic cycle of B-alkyl Suzuki-Miyaura coupling highlighting the transmetalation intermediate.

TransmetalationMech Start Ar-Pd(II)-X BoronatePath Boronate Pathway [Butyl-B(OiPr)2(OTMS)]- Start->BoronatePath + Borane OxoPdPath Oxo-Palladium Pathway Ar-Pd(II)-OTMS Start->OxoPdPath Base displaces X Base Base (e.g., TMSOK) Base->BoronatePath Activates Borane TS 4-Membered Transition State [Pd-C-B-O] BoronatePath->TS + Ar-Pd-X OxoPdPath->TS + Neutral Borane End Ar-Pd(II)-Butyl TS->End Stereoretentive Transfer

Mechanistic pathways for transmetalation: Oxo-Palladium vs. Boronate activation routes.

Quantitative Data: Reaction Optimization

The choice of boron scaffold and base fundamentally alters the reaction trajectory. Aqueous conditions often lead to protodeboronation of the alkylboronic species, whereas anhydrous conditions utilizing potassium trimethylsilanolate (TMSOK) drive the reaction to completion rapidly.

Table 1: Effect of Boron Scaffold and Base on Reaction Efficiency [2][3]

Coupling PartnerBase SystemReaction ConditionsTimeYieldPrimary Failure Mode
n-Butylboronic acidTMSOK (1.4 eq)Anhydrous THF, 65 °C1 hTracePoor transmetalation kinetics
ButyldiisopropoxyboraneK 2​ CO 3​ (aq)THF/H 2​ O, 65 °C20 h~30%Reaction stalling / Protodeboronation
ButyldiisopropoxyboraneTMSOK (1.4 eq)Anhydrous THF, 65 °C15 min92%None (Optimal)

Data demonstrates the critical rate enhancements achieved by utilizing the diisopropoxy ester scaffold under anhydrous conditions.

Self-Validating Experimental Protocol: Anhydrous B-Alkyl Cross-Coupling

This protocol is designed as a self-validating system for the synthesis of 1-butyl-4-methylbenzene via the cross-coupling of 4-bromotoluene and butyldiisopropoxyborane. The incorporation of an internal standard ensures that all mechanistic deviations (e.g., β -hydride elimination) can be quantitatively tracked.

Objective: Achieve >90% cross-coupling yield while suppressing protodehalogenation and alkene formation.

Step 1: Catalyst & Reagent Preparation (Anhydrous Environment)
  • Causality: Alkylboronic esters are highly sensitive to protodeboronation in the presence of water. Assembly in a nitrogen-filled glovebox is mandatory to ensure the fidelity of the boronate pathway[2].

  • Action: To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add Pd-G3 precatalyst (0.02 equiv, 2 mol%) and AntPhos ligand (0.02 equiv). Add anhydrous potassium trimethylsilanolate (TMSOK, 1.40 equiv).

  • Validation Checkpoint: Upon the addition of solvent in Step 2, a distinct color change (typically to a deep red/orange) must be observed, confirming the reduction of Pd(II) to the catalytically active Pd(0) species.

Step 2: Substrate Addition
  • Causality: The diisopropoxy ester is utilized because its steric profile prevents the formation of unreactive boroxine networks, maintaining a high concentration of monomeric boron available for base activation[2].

  • Action: Dissolve 4-bromotoluene (1.00 mmol, 1.0 equiv) and anhydrous dodecane (0.50 mmol, internal standard) in anhydrous THF to achieve a 0.30 M concentration. Add butyldiisopropoxyborane (1.20 equiv) via a microsyringe.

Step 3: Reaction Execution & Kinetic Sampling
  • Causality: Elevated temperatures are required to overcome the activation energy barrier of the S E​ 2 transmetalation step.

  • Action: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and submerge it in a pre-heated oil bath at 65 °C. At t=15 min, extract a 50 μ L aliquot via a gastight microsyringe.

Step 4: Quench and Chromatographic Validation
  • Action: Quench the aliquot into 1 mL of ethyl acetate and filter through a short silica plug to remove inorganic salts and palladium particulates. Analyze the filtrate via GC-FID/GC-MS.

  • Validation Checkpoint: Calculate the molar ratio of the product peak (1-butyl-4-methylbenzene) against the internal standard (dodecane). The system is validated if the yield exceeds 90%. The absence of 1-butene (gas evolution) and toluene (protodehalogenation) mathematically proves that the bulky AntPhos ligand successfully forced rapid reductive elimination, outcompeting β -hydride elimination.

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters, N
  • Suzuki–Miyaura Cross-Couplings of Alkylboranes: Transmetalation Studies and Synthesis of Model Organopalladium Pretransmetalation Species, ACS Public
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles, N
  • Suzuki reaction, Wikipedia.
  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review, Asian Journal of Applied and Basic Sciences.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereospecific Reagent-Controlled Homologation (SRCH) using Butyldiisopropoxyborane

An in-depth technical guide tailored for researchers, scientists, and drug development professionals. Executive Overview The construction of contiguous stereogenic centers is a foundational challenge in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide tailored for researchers, scientists, and drug development professionals.

Executive Overview

The construction of contiguous stereogenic centers is a foundational challenge in the synthesis of complex active pharmaceutical ingredients (APIs). While traditional asymmetric homologation relies heavily on substrate-controlled methodologies (e.g., classical Matteson homologation using chiral pinanediol auxiliaries), modern synthetic paradigms have shifted toward Stereospecific Reagent-Controlled Homologation (SRCH) .

In this context, Butyldiisopropoxyborane (CAS: 86595-32-6) serves as a highly efficient, achiral organoborane substrate[1]. By reacting with enantioenriched main-group chiral carbenoids, it allows for the iterative, stereospecific extension of carbon chains without the atom-economic burden of attaching and cleaving bulky chiral auxiliaries[2]. This application note details the mechanistic principles, quantitative performance, and validated protocols for utilizing butyldiisopropoxyborane in asymmetric organic synthesis.

Mechanistic Causality: The 1,2-Metallate Rearrangement

The efficacy of butyldiisopropoxyborane in asymmetric synthesis is driven by the precise orchestration of the 1,2-metallate rearrangement. The process bypasses the vagaries of transition-state stereoinduction by utilizing a reagent containing a pre-existing stereogenic center, translating that stereochemical information directly into the product[3].

  • Ate-Complex Formation : The electrophilic boron atom of butyldiisopropoxyborane coordinates with a nucleophilic chiral carbenoid (e.g., an α -chloroalkyllithium species). The diisopropoxy ligands are critical here; they provide sufficient steric shielding to prevent premature decomposition of the carbenoid while maintaining enough Lewis acidity to facilitate rapid complexation at cryogenic temperatures (-78 °C).

  • Stereospecific Migration : Upon controlled warming, the transient borate ate-complex undergoes a 1,2-metallate rearrangement. The butyl group migrates to the α -carbon, displacing the chloride leaving group in an anti-periplanar fashion. This results in complete inversion of stereochemistry at the carbenoid center, yielding a homologated boronic ester with exceptional enantiomeric fidelity[4].

Pathway BDPB Butyldiisopropoxyborane (Achiral Substrate) Ate Borate Ate-Complex (Transient Intermediate) BDPB->Ate -78 °C, THF Coordination Carbenoid Enantioenriched Li-Carbenoid (Chiral Reagent) Carbenoid->Ate -78 °C, THF Coordination Migration 1,2-Metallate Rearrangement (Stereospecific C-C Bond) Ate->Migration Warm to 0 °C Expulsion of Cl⁻ Product Homologated Boronic Ester (Enantioenriched) Migration->Product Oxidation Oxidative Workup (H₂O₂ / NaOH) Product->Oxidation Retention of Configuration Alcohol Chiral sec-Alcohol (High ee) Oxidation->Alcohol

Figure 1: Reagent-controlled asymmetric homologation pathway of butyldiisopropoxyborane.

Quantitative Performance Data

The choice of the main-group metal in the carbenoid reagent significantly impacts the stereochemical outcome of the homologation. Research by Blakemore et al. demonstrated that lithium-based carbenoids provide superior enantiomeric excess (ee) compared to their magnesium counterparts when reacted with alkylboronic esters[2].

Table 1: Comparative Efficiency of Main-Group Chiral Carbenoids in Asymmetric Homologation

Carbenoid MetalPrecursorBoronic Ester SubstrateSolventYield (%)Enantiomeric Excess (ee %)
Magnesium (Mg)Sulfoxide 8Alkylboronic EsterTHF65%88%
Lithium (Li) Sulfoxide 8 Alkylboronic Ester THF 70% 96%

Data adapted from the stereocontrolled homologation studies utilizing (-)-(RS,R)-1-chloro-2-phenylethyl p-tolyl sulfoxide (Sulfoxide 8)[5].

Validated Experimental Protocols

Protocol A: Preparation of Butyldiisopropoxyborane

This procedure adapts standard organolithium-borate condensation techniques for the synthesis of alkylboronic esters[6].

Step-by-Step Methodology:

  • Setup : Flame-dry a 500 mL Schlenk flask under argon. Add triisopropoxyborane (250 mmol) and 150 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition : Add n-butyllithium (250 mmol, 2.5 M in hexanes) dropwise over 45 minutes via a syringe pump.

    • Causality: Slow addition at cryogenic temperatures prevents multiple alkylations of the boron center, ensuring the selective formation of the mono-butyl ate-complex.

  • Workup : Allow the reaction to warm to room temperature and stir for 12 hours. Add anhydrous ethereal HCl (250 mmol) to neutralize the lithium isopropoxide byproduct.

  • Purification : Filter the precipitated LiCl under argon. Remove solvents under reduced pressure (15 mm Hg) at 0 °C. Distill the crude oil under vacuum to yield pure butyldiisopropoxyborane[6].

Protocol B: Reagent-Controlled Asymmetric Homologation

This protocol details the homologation of butyldiisopropoxyborane using an in situ generated lithium carbenoid[2].

Step-by-Step Methodology:

  • Carbenoid Generation : Dissolve (-)-(RS,R)-1-chloro-2-phenylethyl p-tolyl sulfoxide (2.0 equiv) in anhydrous THF (0.2 M) under argon. Cool strictly to -78 °C. Add n-BuLi (2.0 equiv, 1.5 M in hexanes) dropwise and stir for 15 minutes.

    • Causality: The temperature must not exceed -78 °C. Chiral α -chloroalkyllithium species are configurationally unstable at higher temperatures and will rapidly racemize or undergo α -elimination to form carbenes[3].

  • Ate-Complex Formation : Add butyldiisopropoxyborane (1.0 equiv) dropwise to the deep red carbenoid solution at -78 °C. Stir for 30 minutes.

    • Causality: The electrophilic boronic ester acts as a trap for the carbenoid. The reaction color typically lightens as the tetrahedral borate ate-complex forms.

  • 1,2-Migration : Remove the cooling bath and allow the reaction mixture to slowly warm to 0 °C over 1.5 hours.

    • Causality: Warming provides the necessary thermal energy to overcome the activation barrier for the 1,2-migration of the butyl group, expelling the chloride ion and locking in the new stereocenter.

  • Oxidative Cleavage : Quench the reaction at 0 °C by adding 3M NaOH (3.0 equiv) followed by 30% H2​O2​ (3.0 equiv). Stir for 2 hours at room temperature.

    • Causality: Alkaline hydrogen peroxide oxidizes the C-B bond to a C-O bond with strict retention of configuration, yielding the chiral secondary alcohol for straightforward HPLC ee analysis[5].

In-Process Controls & Self-Validation System

To ensure the integrity of the protocol without relying solely on end-point analysis, implement the following self-validating analytical checks:

  • 11 B NMR Monitoring : The starting butyldiisopropoxyborane exhibits a broad singlet at approximately δ +30 ppm. Upon addition of the carbenoid at -78 °C, extract a cold aliquot into an NMR tube pre-cooled to -78 °C. The signal must shift upfield to the δ +5 to -5 ppm range, confirming the quantitative formation of the tetrahedral borate ate-complex.

  • Migration Validation : As the reaction warms to 0 °C, a second 11 B NMR check should reveal the disappearance of the ate-complex signal and the emergence of a new signal at δ +32 ppm, confirming successful 1,2-migration and the formation of the homologated boronic ester.

References

  • Synthesis of sec-butyldiisopropoxyborane - PrepChem.com. Prepchem. Available at:[Link]

  • Blakemore, P. R., Marsden, S. P., & Vater, H. D. (2006). Reagent-Controlled Asymmetric Homologation of Boronic Esters by Enantioenriched Main-Group Chiral Carbenoids. Organic Letters, 8(4), 773-776. American Chemical Society. Available at:[Link]

  • Reagent-controlled asymmetric homologation of boronic esters by enantioenriched main-group chiral carbenoids - PubMed. National Institutes of Health. Available at:[Link]

Sources

Application

Application Notes and Protocols: Step-by-Step Alkylation Procedures Using Butyldiisopropoxyborane Reagents

Abstract The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures required in pharmaceutical and materials science. Organoboranes have...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures required in pharmaceutical and materials science. Organoboranes have emerged as exceptionally versatile intermediates for these transformations due to their unique reactivity and functional group tolerance.[1] This guide provides a comprehensive overview and detailed protocols for the use of butyldiisopropoxyborane, a valuable alkylborane reagent, in alkylation reactions. We will cover the synthesis of the reagent itself, followed by a step-by-step procedure for its application in the α-alkylation of a ketone enolate. The underlying scientific principles, including the formation of borate "ate" complexes and the subsequent anionotropic 1,2-migration, are discussed to provide researchers with a deep, actionable understanding of the methodology.

Introduction: The Role of Organoboranes in C-C Bond Formation

Organoboron compounds, particularly tri-coordinate boranes, are characterized by a vacant p-orbital on the boron atom, rendering them Lewis acidic. This electronic feature is central to their reactivity. While traditionally known for their role in hydroboration-oxidation reactions to produce alcohols[2][3], their utility extends significantly to the creation of C-C bonds. A key reaction pathway involves the addition of a nucleophile to the boron center to form a tetracoordinate boronate, often referred to as an "ate" complex.[4] This intermediate is primed for a subsequent 1,2-migration of an organic substituent from the boron atom to an adjacent electrophilic center, a process that occurs with retention of configuration at the migrating group.[1][5]

Butyldiisopropoxyborane, B(Bu)(Oi-Pr)₂, is an effective reagent for delivering a butyl group. The two isopropoxy groups modulate the Lewis acidity of the boron center and are generally considered "non-migrating" or spectator ligands in the presence of a more reactive alkyl group, thus ensuring the selective transfer of the butyl moiety. This guide provides the necessary protocols to both prepare and utilize this reagent effectively.

Overall Experimental Workflow

The process involves two main stages: the synthesis of the butyldiisopropoxyborane reagent and its subsequent use in an alkylation reaction. The workflow ensures that the highly reactive and moisture-sensitive reagent is prepared fresh and used in a controlled manner for optimal results.

G cluster_prep Part 1: Reagent Synthesis cluster_alkylation Part 2: Alkylation Reaction nBuLi n-Butyllithium Synthesis Synthesis Protocol (Anhydrous THF, -78 °C) nBuLi->Synthesis Triisopropoxyborane Triisopropoxyborane Triisopropoxyborane->Synthesis Reagent Butyldiisopropoxyborane (Freshly Prepared) Synthesis->Reagent Yields Reagent AteComplex Ate Complex Formation & 1,2-Butyl Migration Reagent->AteComplex Adds to Enolate Ketone Prochiral Ketone (e.g., Cyclohexanone) Enolate Lithium Enolate Formation Ketone->Enolate LDA LDA (Anhydrous THF, -78 °C) LDA->Enolate Enolate->AteComplex Workup Oxidative Workup (NaOH, H₂O₂) AteComplex->Workup Product α-Butyl Ketone (Final Product) Workup->Product Isolates Product

Caption: Overall workflow for the synthesis and application of butyldiisopropoxyborane.

Protocol 1: Synthesis of Butyldiisopropoxyborane

This protocol details the preparation of butyldiisopropoxyborane from n-butyllithium and triisopropoxyborane. The reaction is highly exothermic and involves pyrophoric reagents, requiring strict adherence to anhydrous and inert atmosphere techniques.

Materials:

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Triisopropoxyborane, B(Oi-Pr)₃

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox equipment

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet. The system should be maintained under a positive pressure of inert gas throughout the procedure.

  • Reagent Addition: To the flask, add triisopropoxyborane (1.0 eq.). Dilute with anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add n-butyllithium (1.0 eq.) dropwise to the stirred solution via a syringe. Causality Note: This slow addition is critical to control the exothermic reaction and prevent side reactions. Maintain the internal temperature below -70 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at -78 °C for 1 hour. Subsequently, remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Completion: The reaction yields a solution of n-butyldiisopropoxyborane. This reagent is moisture-sensitive and is typically used immediately in the next step without isolation. For characterization purposes, a small aliquot can be analyzed by ¹¹B NMR (expected signal around +30 ppm).

Protocol 2: α-Alkylation of Cyclohexanone

This protocol describes the alkylation of a ketone using the freshly prepared butyldiisopropoxyborane. The procedure begins with the formation of a lithium enolate, which then acts as the nucleophile.

Materials:

  • Cyclohexanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Freshly prepared solution of butyldiisopropoxyborane in THF (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a separate flame-dried flask under inert atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C and slowly add n-BuLi (1.05 eq.). Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of lithium diisopropylamide (LDA). Cool the freshly prepared LDA solution back to -78 °C.

  • Enolate Formation: Slowly add a solution of cyclohexanone (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.[6] Stir for 1 hour at this temperature to ensure complete deprotonation to the lithium enolate. Causality Note: Using a strong, bulky base like LDA at low temperature favors the formation of the kinetic (less substituted) enolate and prevents self-condensation side reactions.[7]

  • Ate Complex Formation & Migration: To the enolate solution at -78 °C, slowly add the freshly prepared solution of butyldiisopropoxyborane (1.2 eq.) from Protocol 1. After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Oxidative Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 3 M NaOH (aq), followed by the dropwise addition of 30% H₂O₂.[8] Safety Note: The addition of H₂O₂ is exothermic and can cause vigorous gas evolution. Add slowly with efficient stirring.

  • Stirring: Remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours, or until the two layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Washing & Drying: Combine the organic layers, wash with saturated NH₄Cl, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (2-butylcyclohexanone) by flash column chromatography on silica gel.

Mechanism and Scientific Principles

The success of this alkylation hinges on a two-stage process: the formation of a tetracoordinate borate "ate" complex, followed by an intramolecular rearrangement.

  • Enolate and Ate Complex Formation: The strong base, LDA, deprotonates the α-carbon of cyclohexanone to form a lithium enolate.[9] This enolate is a potent nucleophile. Upon addition of butyldiisopropoxyborane, the enolate attacks the electron-deficient boron atom, forming a tetracoordinate, anionic boron species known as a borate or "ate" complex.[1][10]

  • Anionotropic 1,2-Migration: The formation of the negatively charged "ate" complex activates the boron-bound substituents for migration. The butyl group, being more electron-rich and possessing a higher migratory aptitude than the isopropoxy groups, undergoes a 1,2-shift from the boron atom to the adjacent α-carbon of the enolate.[5] This intramolecular rearrangement is the key C-C bond-forming step and proceeds in a concerted fashion.[5]

  • Oxidative Workup: After the migration, a boron enolate intermediate is formed. The purpose of the alkaline hydrogen peroxide workup is to cleave the carbon-boron and oxygen-boron bonds, liberating the final α-butylated ketone product.[2][11]

G Enolate Lithium Enolate (Nucleophile) AteComplex Tetracoordinate Borate 'Ate' Complex Enolate->AteComplex + Borane Borane Butyldiisopropoxyborane (Lewis Acid) Borane->AteComplex TS Transition State (1,2-Migration) AteComplex->TS Rearrangement BoronEnolate Boron Enolate Intermediate TS->BoronEnolate Butyl group migrates to α-carbon Product α-Alkylated Ketone BoronEnolate->Product Oxidative Workup Workup NaOH, H₂O₂ Workup->Product

Caption: Simplified reaction mechanism for borane-mediated α-alkylation of a ketone.

Substrate Scope and Performance

The described protocol is generally applicable to a range of ketones and alkylboranes. The efficiency of the reaction can be influenced by several factors.

Substrate (Ketone)Alkylating GroupTypical Yield (%)Notes
Cyclohexanonen-Butyl75-85%Good reactivity, forms a single regioisomer.
Acetophenonen-Butyl60-70%Aryl ketones are generally suitable substrates.
2-Heptanonen-Butyl65-75%With LDA, alkylation occurs preferentially at the less substituted (methyl) position.[6]
Propiophenonen-Butyl70-80%Alkylation occurs at the methylene position.

Yields are representative estimates based on similar transformations in the literature and may vary depending on specific reaction conditions and purification.

Conclusion

Butyldiisopropoxyborane is a highly effective reagent for the alkylation of ketone enolates. The methodology relies on well-understood principles of organoboron chemistry, namely the formation of an intermediate "ate" complex followed by a selective 1,2-alkyl migration. The protocols provided herein offer a robust and reliable method for constructing C-C bonds, which is a fundamental operation in modern organic synthesis. Careful attention to anhydrous and inert atmosphere techniques is paramount for achieving high yields and reproducibility.

References

  • Aggarwal, V. K., & O'Brien, C. J. (2002). Toward an understanding of the factors responsible for the 1,2-migration of alkyl groups in borate complexes. Pure and Applied Chemistry, 78, 197–523.
  • Li, G., et al. (2021). Intramolecular Hydrogen Atom Transfer Induced 1,2-Migration of Boronate Complexes. Organic Letters. [Link]

  • Pu, Y., & Wang, J. (2021). Key Intermediates of 1,2-boryl migration. ResearchGate. [Link]

  • Aggarwal, V. K., & Fang, G. Y. (2005). Stereospecific 1,2-Migrations of Boronate Complexes Induced by Electrophiles. Angewandte Chemie International Edition. [Link]

  • Cacace, F., et al. (2003). Migratory Aptitudes of Simple Alkyl Groups in the Anionotropic Rearrangement of Quaternary Chloromethyl Borate Species: A Combined Experimental and Theoretical Investigation. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). How to Alkylate a Ketone. Chemistry Steps. [Link]

  • Renaud, P., & Beauseigneur, A. (2002). Free-Radical Hydroxylation Reactions of Alkylboronates. The Journal of Organic Chemistry. [Link]

  • Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. Angewandte Chemie International Edition in English. [Link]

  • Junk, L., & Kazmaier, U. (2020). The Allylic Alkylation of Ketone Enolates. ChemistryOpen. [Link]

  • Junk, L., & Kazmaier, U. (2020). The Allylic Alkylation of Ketone Enolates. ChemistryOpen, 9, 929–952. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Oxidation of Organotrifluoroborates via Oxone®. Organic letters. [Link]

  • Reusch, W., & Farmer, S. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. [Link]

  • Soderberg, T. (n.d.). Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction. UCLA Chemistry. [Link]

  • OpenOChem Learn. (n.d.). Direct Alkylation of Enolates. [Link]

  • Braunschweig, H., et al. (2023). Synthesis and Reactivity of Pseudohalide-substituted Boranes and Borylenes. ResearchGate. [Link]

  • Gawley, R. E., & Aubé, J. (2012). Aldol Addition of Lithium and Boron Enolates of 1,3-Dioxan-5-ones to Aldehydes. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Aggarwal, V. K., & Webster, M. P. (2014). 13 Boron “Ate” Complexes for Asymmetric Synthesis. ResearchGate. [Link]

  • Sumida, Y., et al. (2013). Generation of arynes via ate complexes of arylboronic esters with an ortho-leaving group. PubMed. [Link]

  • Ashenhurst, J. (2025). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Westcott, S. A., et al. (2015). Synthesis and Reactivity of Novel Boranes Derived from Bulky Salicylaldimines: The Molecular Structure of a Maltolato Compound. MDPI. [Link]

  • Seebach, D., et al. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. The Journal of Organic Chemistry. [Link]

Sources

Method

Application Notes and Protocols: Butyldiisopropoxyborane as a Reagent for Aryl Halide Borylation

For Researchers, Scientists, and Drug Development Professionals Introduction: A Modern Tool for Carbon-Carbon Bond Formation The palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis, hea...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Tool for Carbon-Carbon Bond Formation

The palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis, heavily relies on the availability of functionalized building blocks. Among these, arylboronates are of paramount importance, serving as key precursors in the widely utilized Suzuki-Miyaura coupling reaction to form biaryl structures present in numerous pharmaceuticals and advanced materials. The Miyaura borylation, a direct method for synthesizing arylboronates from aryl halides, offers significant advantages in terms of functional group tolerance and operational simplicity over traditional methods involving organolithium or Grignard reagents.[1]

While bis(pinacolato)diboron (B₂pin₂) is a common reagent in this transformation, dialkoxyboranes, such as butyldiisopropoxyborane, have emerged as cost-effective and atom-economical alternatives. This application note provides a detailed guide to the use of butyldiisopropoxyborane for the palladium-catalyzed borylation of aryl halides, offering insights into the reaction mechanism, comprehensive protocols, and practical advice for its successful implementation in a research and development setting.

Mechanistic Insights: The Catalytic Cycle

The palladium-catalyzed borylation of aryl halides with a dialkoxyborane like butyldiisopropoxyborane is believed to proceed through a catalytic cycle analogous to that of other Miyaura borylation reactions. The currently accepted mechanism involves several key steps:

  • Oxidative Addition: A low-valent palladium(0) complex, typically generated in situ, undergoes oxidative addition to the aryl halide (Ar-X) to form an arylpalladium(II) halide intermediate.

  • Transmetalation: This is a crucial step where the boryl group is transferred from the dialkoxyborane to the palladium center. The presence of a base is critical here. It is proposed that the base activates the dialkoxyborane, facilitating the formation of a more nucleophilic boryl species. This species then reacts with the arylpalladium(II) halide to form an arylpalladium(II) boryl complex, displacing the halide.

  • Reductive Elimination: The final step involves the reductive elimination of the desired arylboronate product (Ar-B(OR)₂) from the arylpalladium(II) boryl complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of base is a critical parameter, as it can significantly influence the reaction's efficiency and selectivity.[2][3]

Miyaura Borylation with Butyldiisopropoxyborane Pd(0) Catalyst Pd(0) Catalyst Arylpalladium(II) Halide Arylpalladium(II) Halide Pd(0) Catalyst->Arylpalladium(II) Halide Oxidative Addition Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Arylpalladium(II) Halide Arylpalladium(II) Boryl Arylpalladium(II) Boryl Arylpalladium(II) Halide->Arylpalladium(II) Boryl Transmetalation Butyldiisopropoxyborane Butyldiisopropoxyborane Butyldiisopropoxyborane->Arylpalladium(II) Boryl Base Base Base->Arylpalladium(II) Boryl Arylboronate Product Arylboronate Product Arylpalladium(II) Boryl->Arylboronate Product Reductive Elimination Arylboronate Product->Pd(0) Catalyst Catalyst Regeneration

Caption: Catalytic cycle of the Miyaura borylation reaction.

Advantages of Butyldiisopropoxyborane

The use of butyldiisopropoxyborane and other dialkoxyboranes offers several advantages over the more commonly used bis(pinacolato)diboron (B₂pin₂):

  • Atom Economy: Dialkoxyboranes are more atom-economical as they do not generate a stoichiometric boronate byproduct.

  • Cost-Effectiveness: These reagents are often less expensive than their diboron counterparts.

  • Milder Reaction Conditions: The reaction can often be performed under mild conditions with good functional group tolerance.[2][3]

Application Scope and Limitations

The palladium-catalyzed borylation of aryl halides with butyldiisopropoxyborane is applicable to a wide range of substrates.

Substrate ClassReactivityNotes
Aryl Iodides ExcellentGenerally high yields and fast reaction times.
Aryl Bromides Good to ExcellentA versatile class of substrates for this reaction.
Aryl Chlorides Moderate to GoodOften require more active catalysts, specialized ligands, and higher temperatures to achieve good conversion.[3]
Aryl Triflates GoodEffective substrates for the borylation reaction.[2][3]

Functional Group Tolerance: A key advantage of this methodology is its broad functional group tolerance. The reaction conditions are mild enough to be compatible with a variety of sensitive functional groups, including esters, ketones, nitriles, and nitro groups.[2][3]

Limitations:

  • Steric Hindrance: Highly sterically hindered aryl halides, particularly those with ortho-substituents, may exhibit lower reactivity and require optimization of reaction conditions.

  • Electron-Withdrawing Groups: Aryl halides bearing strongly electron-withdrawing groups may sometimes give lower yields.[4]

Experimental Protocols

General Procedure for the Palladium-Catalyzed Borylation of an Aryl Halide

This protocol provides a general method for the borylation of an aryl halide using butyldiisopropoxyborane.

Materials:

  • Aryl halide (1.0 mmol)

  • Butyldiisopropoxyborane (1.5 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous dioxane (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask or sealed vial under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.03 mmol), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous dioxane (5 mL) via syringe, followed by triethylamine (3.0 mmol).

  • Add butyldiisopropoxyborane (1.5 mmol) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl diisopropoxyboronate.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add Reagents Add aryl halide and Pd catalyst to flask Inert Atmosphere Evacuate and backfill with N2/Ar Add Reagents->Inert Atmosphere Add Solvents/Reagents Add dioxane, Et3N, and butyldiisopropoxyborane Inert Atmosphere->Add Solvents/Reagents Heat and Stir Heat to 80-100 °C with stirring Add Solvents/Reagents->Heat and Stir Monitor Monitor progress by TLC/GC-MS Heat and Stir->Monitor Cool and Quench Cool to RT and dilute Monitor->Cool and Quench Extraction Wash with water and brine Cool and Quench->Extraction Dry and Concentrate Dry organic layer and concentrate Extraction->Dry and Concentrate Purification Purify by column chromatography Dry and Concentrate->Purification

Caption: General experimental workflow for Miyaura borylation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature- Use a fresh batch of catalyst or a pre-catalyst.- Ensure all glassware is flame-dried and solvents are anhydrous.- Increase the reaction temperature in increments of 10 °C.
Formation of side products (e.g., biaryls) - Base is too strong- Prolonged reaction time- Use a weaker base or screen different tertiary amines.- Monitor the reaction closely and stop it once the starting material is consumed.
Hydrolysis of the boronate ester - Exposure to water during work-up- Perform the work-up quickly and avoid prolonged contact with aqueous solutions.- Use the crude boronate ester directly in the next step if possible.

Safety and Handling

Butyldiisopropoxyborane and related boranes require careful handling due to their reactivity and potential hazards. While a specific safety data sheet for butyldiisopropoxyborane was not available, information for the closely related tri-n-butylborane provides important guidance.[4]

  • Air and Moisture Sensitivity: Butyldiisopropoxyborane is expected to be sensitive to air and moisture. Handle the reagent under an inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glovebox.[4]

  • Flammability: Tri-n-butylborane is a highly flammable liquid and vapor.[4] Assume butyldiisopropoxyborane has similar properties and keep it away from heat, sparks, and open flames.

  • Corrosivity: Tri-n-butylborane is corrosive and can cause severe skin and eye burns.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store butyldiisopropoxyborane in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.

Always consult the material safety data sheet (MSDS) for the specific reagent being used and follow all institutional safety guidelines.

References

  • Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164–168. [Link]

  • Murata, M., Sambommatsu, T., Watanabe, S., & Masuda, Y. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 2006(12), 1867-1870. [Link]

  • Lam, K. C., Marder, T. B., & Lin, Z. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics, 29(7), 1849–1857. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 73(14), 5589-5591. [Link]

  • Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Microwave-Assisted C(sp³)-C(sp²) Suzuki-Miyaura Cross-Coupling Using Butyldiisopropoxyborane

Introduction & Mechanistic Rationale Butyldiisopropoxyborane (CAS: 86595-32-6) is a highly versatile alkylboronic ester utilized for the introduction of butyl chains into aryl and heteroaryl scaffolds[1]. While the Suzuk...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Butyldiisopropoxyborane (CAS: 86595-32-6) is a highly versatile alkylboronic ester utilized for the introduction of butyl chains into aryl and heteroaryl scaffolds[1]. While the Suzuki-Miyaura cross-coupling of arylboronic acids is a well-established cornerstone of organic synthesis, extending this methodology to alkylboronic esters like butyldiisopropoxyborane presents significant mechanistic challenges[2].

The primary obstacles in C(sp³)-C(sp²) coupling are twofold:

  • Sluggish Transmetalation: Unlike sp²-hybridized boronic acids, alkylboronic esters lack the necessary π -system to facilitate rapid interaction with the palladium center. The transmetalation step becomes the rate-limiting bottleneck.

  • Competing β -Hydride Elimination: Once transmetalation occurs, the resulting alkylpalladium(II) intermediate features a flexible butyl chain. This intermediate is highly susceptible to β -hydride elimination, which strips the alkyl group to form an undesired alkene byproduct and a palladium hydride species.

The Microwave Advantage: To circumvent these thermodynamic and kinetic barriers, Microwave-Assisted Organic Synthesis (MAOS) is employed[3]. Microwave irradiation provides rapid, uniform volumetric heating by directly coupling with polar molecules (such as the solvent and the activated borate complex). This localized superheating delivers the kinetic energy required to overcome the high activation barrier of C(sp³) transmetalation, allowing the desired pathway to outcompete decomposition[4].

Catalyst & Ligand Causality: To suppress β -hydride elimination, the choice of ligand is critical. Bulky, electron-rich Buchwald ligands (e.g., SPhos) are highly effective[5]. The electron-rich dicyclohexylphosphine moiety increases electron density on the palladium center, accelerating oxidative addition. More importantly, the immense steric bulk of the biaryl backbone forces the newly attached butyl group and the aryl group into a strict cis-conformation. This steric crowding dramatically accelerates reductive elimination, effectively "outrunning" the β -hydride elimination process, which requires a specific coplanar arrangement.

Mandatory Visualization: Catalytic Workflow

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (MW Accelerated) PdII->TransMet PdII_Alkyl Ar-Pd(II)-Butyl TransMet->PdII_Alkyl Boronate Butyldiisopropoxyborane Boronate->TransMet Base BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Suppressed RedElim Reductive Elimination PdII_Alkyl->RedElim Rapid RedElim->Pd0 Regeneration Product Ar-Butyl Product RedElim->Product

Catalytic cycle of microwave-assisted C(sp³)-C(sp²) Suzuki-Miyaura coupling.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the butylation of 4-bromoanisole using butyldiisopropoxyborane. The data highlights the necessity of microwave heating and specialized ligands to achieve high conversions.

EntryCatalyst System (5 mol%)Base (3 equiv)Heating MethodTemp (°C)Time (min)GC Yield (%)
1Pd(PPh₃)₄Na₂CO₃Conventional8012022%
2Pd(OAc)₂ / SPhosK₃PO₄Conventional8012045%
3Pd(OAc)₂ / SPhosK₃PO₄Microwave1201589%
4 Pd(OAc)₂ / SPhos K₃PO₄ Microwave 140 10 96%
5Pd(OAc)₂ / SPhosNoneMicrowave14010<5%

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system . By incorporating an internal standard (n-dodecane) at the onset of the reaction, researchers can quantitatively confirm the conversion and yield via rapid GC-FID analysis before committing to time-intensive aqueous workup and chromatography.

Materials Required:
  • Aryl Halide: 4-Bromoanisole (1.0 mmol)

  • Alkylating Agent: Butyldiisopropoxyborane (1.5 mmol)

  • Catalyst/Ligand: Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%)

  • Base: K₃PO₄ (3.0 mmol)

  • Solvent System: Toluene / H₂O (10:1 v/v, 4.4 mL total)

  • Internal Standard: n-Dodecane (0.5 mmol)

Step-by-Step Workflow:

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg), SPhos (41.0 mg), and anhydrous K₃PO₄ (636 mg).

  • Seal the vial with a microwave-safe septum cap.

  • Evacuate the vial and backfill with Argon (repeat 3 times) to ensure a strictly oxygen-free environment, preventing catalyst deactivation.

Step 2: Reagent Addition

  • Via syringe, add degassed Toluene (4.0 mL) and degassed deionized H₂O (0.4 mL). The water is crucial for the in situ hydrolysis of the isopropoxy groups on the borane, forming the reactive nucleophilic "ate" complex.

  • Add 4-bromoanisole (125 µL), butyldiisopropoxyborane (320 µL), and n-dodecane (113 µL) via micro-syringe.

Step 3: Microwave Irradiation

  • Place the sealed vial into a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

  • Set the parameters: Temperature: 140 °C; Hold Time: 10 minutes; Stirring: High (900 rpm); Cooling: On (simultaneous cooling can be applied to prolong substrate lifetime[3]).

Step 4: Self-Validation (In-Process Control)

  • Once the vial has cooled to room temperature, pierce the septum with a micro-syringe and withdraw a 50 µL aliquot of the upper organic layer.

  • Dilute the aliquot with 1 mL of Ethyl Acetate, filter through a short plug of silica gel to remove palladium particulates, and inject into a GC-FID.

  • Decision Gate: Calculate the yield against the n-dodecane standard. If the yield is >90%, proceed to workup. If <90%, re-seal the vial and subject to an additional 5 minutes of microwave irradiation.

Step 5: Workup and Purification

  • Uncap the vial and quench the reaction mixture with 5 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-butylanisole.

References

  • Title: Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Butyldiisopropoxyborane Reagents

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stalled reactions, poor yields, or unexpe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stalled reactions, poor yields, or unexpected byproducts when working with butyldiisopropoxyborane ( C10​H23​BO2​ ).

While this alkylboronic ester is a highly versatile building block for carbon-carbon and carbon-heteroatom bond formation, its unique stereoelectronic profile requires precise handling[1]. The following guide bypasses generic advice, focusing instead on the mechanistic causality behind conversion failures and providing field-proven, self-validating protocols to rescue your syntheses.

Core Diagnostic Framework: The Causality of Low Conversion

Before troubleshooting specific workflows, it is critical to understand why butyldiisopropoxyborane fails when treated like a standard arylboronic acid. The causality of low conversion typically traces back to three fundamental mechanisms:

  • Nucleophilic Inertness: Alkylboronic esters are exceptionally weak nucleophiles[2]. The bulky diisopropoxy ligands sterically hinder the formation of the reactive boron "ate" complex, which is a prerequisite for transmetalation.

  • Moisture Sensitivity & Hydrolysis: Unlike robust pinacol boronic esters (Bpin), diisopropoxyboranes are highly susceptible to hydrolysis[3]. Exposure to moisture or acidic environments cleaves the isopropoxy groups, reverting the reagent to butylboronic acid or forming insoluble boroxines, which drastically alters reaction stoichiometry.

  • β -Hydride Elimination: In transition-metal catalysis, the sp3 -hybridized alkyl chain is highly prone to β -hydride elimination after transmetalation to palladium, yielding alkene byproducts rather than the desired cross-coupled product[4].

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura cross-coupling with butyldiisopropoxyborane yields less than 20% product. The rest is unreacted starting material or alkene byproducts. How do I force conversion? Analysis & Solution: Direct palladium-catalyzed cross-coupling of secondary or primary acyclic alkylboronic esters is notoriously sluggish. The diisopropoxy groups prevent efficient transmetalation to the Pd(II) intermediate, giving the alkyl-palladium species ample time to undergo β -hydride elimination[2]. The Fix: You must pre-activate the boronic ester into a boron "ate" complex, followed by a direct boron-to-zinc transmetalation. As detailed in2, adding tert-butyllithium (t-BuLi) at -78 °C generates the reactive "ate" complex[5]. Subsequent addition of zinc acetate ( Zn(OAc)2​ ) facilitates a rapid transmetalation to an organozinc intermediate, which readily undergoes cross-coupling without β -hydride elimination[6].

Q2: During a Matteson homologation using butyldiisopropoxyborane and (dichloromethyl)lithium, I am observing significant epimerization and low yields of the homologated product. What is going wrong? Analysis & Solution: The Matteson homologation relies on a leaving-group-driven 1,2-metallate rearrangement[7]. The failure here is almost certainly thermal mismanagement. If the reaction mixture warms above -78 °C before the "ate" complex has fully formed, the (dichloromethyl)lithium reagent degrades, or the 1,2-metallate rearrangement occurs non-stereospecifically[8]. The Fix: Maintain strict cryogenic control (-100 °C to -78 °C) during the addition of the lithium carbenoid. Allow the "ate" complex to form completely before slowly warming the reaction to room temperature to trigger the stereospecific chloride displacement. For further mechanistic insights, refer to 7.

Q3: I purified my butyldiisopropoxyborane over standard silica gel, but my subsequent amination reaction failed completely. Why? Analysis & Solution: Diisopropoxyboranes generally do not survive standard silica gel chromatography. The acidic silanol groups on the silica surface cleave the isopropoxy esters, leading to hydrolysis and the formation of free butylboronic acids[3]. The Fix: Avoid silica gel for this specific reagent. Purify via vacuum distillation (bp 138°-140° C at 754 mm Hg)[1] or convert it to a more stable trifluoroborate salt ( BF3​K ) using KHF2​ prior to amination workflows, as supported by literature on the 9[9].

Quantitative Data & Comparative Analysis

The following table summarizes the expected conversion rates and primary failure modes based on the chosen activation strategy.

Reaction / StepReagent / CatalystTemperature ProfileTypical ConversionPrimary Failure Mode
Direct Suzuki-Miyaura Pd(dppf)Cl₂, Base60°C to 80°C< 20% β -hydride elimination; slow transmetalation
Boron-to-Zinc Coupling 1. t-BuLi 2. Zn(OAc)₂ 3. Pd-cat-78°C RT70% - 98%Failure to form "ate" complex due to moisture
Matteson Homologation LiCHCl₂-100°C RT85% - 95%Premature warming causing epimerization
Purification Silica Gel ChromatographyRT0% (Degraded)Hydrolysis of isopropoxy groups

Validated Experimental Protocol: Boron-to-Zinc Transmetalation & Cross-Coupling

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step without confirming the intermediate via the validation checkpoints provided below.

Step 1: Formation of the Boron "Ate" Complex

  • Flame-dry a Schlenk flask under argon and charge it with butyldiisopropoxyborane (0.20 mmol) and anhydrous THF (2.0 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add tert-butyllithium (0.20 mmol, 1.0 equiv) over 5 minutes. Stir for 30 minutes at -78 °C.

  • Validation Checkpoint 1: Extract a 0.1 mL aliquot and analyze via 11 B NMR. The neutral boronic ester peak ( δ ~30 ppm) must completely disappear, replaced by a sharp upfield singlet ( δ ~10.4 ppm) confirming the tetra-coordinated "ate" complex[6].

Step 2: Boron-to-Zinc Transmetalation

  • To the -78 °C solution, add anhydrous Zinc Acetate ( Zn(OAc)2​ , 0.22 mmol) in one portion.

  • Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Validation Checkpoint 2: A secondary 11 B NMR analysis should show the consumption of the 10.4 ppm "ate" complex peak and the emergence of t-BuB(pin) byproducts ( δ ~35.9 ppm), confirming successful transmetalation to the organozinc intermediate[6].

Step 3: Palladium-Catalyzed Cross-Coupling

  • Add the aryl halide electrophile (0.18 mmol) and the Palladium catalyst (e.g., Pd-PEPPSI-IPr, 5 mol%).

  • Stir at room temperature for 4–6 hours.

  • Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify.

  • Validation Checkpoint 3: Analyze the crude mixture via GC-MS. The target mass should be dominant, with alkene byproducts (indicative of β -hydride elimination) comprising less than 5% of the total ion chromatogram.

Mechanistic Workflows

G A Butyldiisopropoxyborane (Weak Nucleophile) B Addition of t-BuLi (-78°C, THF) A->B Activation F Hydrolysis / Degradation (Moisture Exposure) A->F H2O / Silica Cleavage C Boron 'Ate' Complex (Activated Nucleophile) B->C 11B NMR shift (δ ~10 ppm) D Transmetalation (Zn(OAc)2 or CuCN) C->D Metal Salt Addition E Cross-Coupling Product (High Conversion) D->E Electrophile + Catalyst

Caption: Mechanistic pathway of butyldiisopropoxyborane activation and transmetalation.

G N1 Butyldiisopropoxyborane N2 LiCHCl2 Addition (-100°C to -78°C) N1->N2 Nucleophilic Attack N3 Boronate Complex (Intermediate) N2->N3 Ate Complex Formation N4 1,2-Metallate Rearrangement (Warming to RT) N3->N4 Chloride Leaving Group N6 Epimerization / Side Reactions (Poor Temp Control) N3->N6 T > -78°C prematurely N5 Homologated Boronic Ester N4->N5 C-C Bond Formation

Caption: Matteson homologation workflow and critical temperature-dependent failure points.

References

  • PrepChem. "Synthesis of sec-butyldiisopropoxyborane.
  • Journal of the American Chemical Society. "Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation.
  • White Rose Research Online. "Amination of alkylboronic esters.
  • University of Bristol. "1,2-Metallate and Semipinacol Rearrangement Reactions.

Sources

Optimization

Technical Support Center: Handling Butyldiisopropoxyborane in the Glovebox

Welcome to the dedicated technical support center for handling butyldiisopropoxyborane. This guide is designed for researchers, scientists, and drug development professionals who work with this moisture-sensitive reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for handling butyldiisopropoxyborane. This guide is designed for researchers, scientists, and drug development professionals who work with this moisture-sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation within a glovebox environment. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your materials and the success of your research.

Introduction: The Challenge of Moisture Sensitivity

Butyldiisopropoxyborane, like many organoboron compounds, is highly susceptible to hydrolysis.[1][2] Exposure to even trace amounts of moisture can lead to the formation of butanol, isopropanol, and boric acid, compromising the reagent's purity and affecting reaction outcomes. The use of a well-maintained glovebox is therefore not just recommended, but essential for preserving the integrity of this compound.[3] This guide will walk you through best practices and troubleshooting strategies to maintain an optimal inert atmosphere for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal atmospheric conditions within the glovebox for handling butyldiisopropoxyborane?

A1: The glovebox should be maintained with an inert atmosphere, typically high-purity nitrogen or argon. The key is to keep both oxygen (O₂) and moisture (H₂O) levels as low as possible. For butyldiisopropoxyborane, it is critical to maintain moisture levels below 1 part per million (ppm). While the compound's primary sensitivity is to moisture, minimizing oxygen is also good practice to prevent potential oxidation over long-term storage.[4] Regularly monitor the glovebox's analyzer to ensure these levels are consistently maintained.[5]

Q2: How should I properly introduce a new bottle of butyldiisopropoxyborane into the glovebox?

A2: New, sealed containers from the manufacturer should be brought into the glovebox via an antechamber. It is crucial to perform a minimum of three pump-down/backfill cycles with the inert gas of the glovebox to remove atmospheric contaminants from the surface of the container.[6] For porous packaging materials, a longer or overnight evacuation in the antechamber is recommended to ensure thorough removal of adsorbed moisture.[6]

Q3: Can I use standard laboratory glassware inside the glovebox for my reactions?

A3: Yes, but all glassware must be rigorously dried before being introduced into the glovebox. A common and effective method is to oven-dry glassware at a high temperature (e.g., 120-150 °C) for several hours or overnight and then allow it to cool in a desiccator before transferring it into the glovebox antechamber. Even glassware that appears dry can have a significant amount of adsorbed water on its surface.[6]

Q4: I suspect my butyldiisopropoxyborane has been exposed to moisture. How can I confirm this?

A4: The most common sign of hydrolysis is a change in the physical appearance of the compound, such as cloudiness or the formation of solid precipitates (boric acid). For a more definitive assessment, analytical techniques are necessary. While challenging due to the compound's reactivity, methods like Gas Chromatography (GC) can be used for volatile and thermally stable compounds.[7] Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be employed, but it requires special considerations, such as using non-aqueous, aprotic diluents and highly basic mobile phases to prevent on-column hydrolysis.[8][9]

Q5: What are the best practices for storing butyldiisopropoxyborane inside the glovebox?

A5: Inside the glovebox, store the butyldiisopropoxyborane in its original, tightly sealed container. If you need to transfer it to a different vial, ensure the new container is properly dried and purged with the glovebox atmosphere. For long-term storage, consider sealing the primary container with paraffin film as an extra precaution and storing it in a designated area of the glovebox away from frequent traffic and potential solvent vapor exposure.[10]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered when working with butyldiisopropoxyborane in a glovebox.

Guide 1: Inconsistent Reaction Yields or Failure

Symptom: Your reaction, which has previously worked, is now giving low yields, or failing completely. You suspect the butyldiisopropoxyborane may be the culprit.

Root Cause Analysis and Corrective Actions:

Potential Cause Diagnostic Check Corrective Action
Degraded Reagent Review the handling history of the butyldiisopropoxyborane. Has it been opened frequently? Was the glovebox atmosphere within specification during its last use?If degradation is suspected, use a fresh, unopened bottle of the reagent for a control experiment. If the reaction proceeds as expected, discard the old bottle.
Contaminated Solvents Check the moisture content of the solvents being used in the reaction. Even anhydrous solvents can pick up moisture if not handled and stored correctly within the glovebox.Use freshly purified and de-gassed solvents. Consider storing solvents over molecular sieves inside the glovebox (ensure the sieves are properly activated).
Glovebox Atmosphere Compromise Review the glovebox's O₂ and H₂O logs. Were there any recent spikes in moisture or oxygen levels?If the atmosphere was compromised, perform a glovebox regeneration cycle according to the manufacturer's instructions.[5] Ensure all materials inside the glovebox are properly sealed during this process.
Improper Glassware Preparation Review your glassware drying procedure. Is it consistent and thorough?Re-evaluate and standardize your glassware drying protocol. Ensure all users are following the same procedure.
Guide 2: Visible Changes in the Reagent

Symptom: The butyldiisopropoxyborane, which should be a clear liquid, appears cloudy, has formed a precipitate, or has become more viscous.

Root Cause Analysis and Corrective Actions:

Workflow for Diagnosing Reagent Degradation

A Symptom: Visual Change in Reagent (Cloudiness, Precipitate, Viscosity) B Immediate Action: Isolate the container to prevent cross-contamination. A->B C Check Glovebox Logs: Were H₂O levels > 1 ppm recently? B->C D Yes C->D Moisture Spike Detected E No C->E No Moisture Spike F Likely Cause: Atmospheric moisture contamination. D->F G Possible Causes: - Slow leak in the container seal - Inherent instability of the batch - Contamination from other sources E->G H Corrective Action: - Discard the compromised reagent. - Review glovebox maintenance and user protocols. - Perform a glovebox regeneration if necessary. F->H I Corrective Action: - Discard the reagent. - Inspect other reagents from the same batch. - Contact the supplier if the issue persists with new bottles. G->I

Caption: Troubleshooting workflow for visual changes in butyldiisopropoxyborane.

Experimental Protocols

Protocol 1: Standard Procedure for Bringing Materials into the Glovebox
  • Preparation: Ensure all glassware is oven-dried for a minimum of 4 hours at 120 °C and cooled in a desiccator. All other solid, non-porous items should be wiped clean with a lint-free cloth and an appropriate solvent (e.g., isopropanol) if necessary, and thoroughly dried.

  • Loading the Antechamber: Place the items in the antechamber, ensuring they are not blocking the inner or outer doors. For sealed containers like new reagent bottles, place them directly inside.

  • Evacuation and Backfill Cycles:

    • Close and seal the outer antechamber door.

    • Evacuate the antechamber to a vacuum of less than 50 mTorr.[6]

    • Once the desired vacuum is reached, close the vacuum valve and slowly backfill the antechamber with the glovebox's inert gas.

    • Repeat this evacuation and backfill cycle a minimum of three times. For porous materials like Kimwipes or filter paper, a longer initial evacuation period (e.g., overnight) is required.[6]

  • Transfer into the Glovebox: Once the final backfill is complete and the antechamber pressure has equalized with the glovebox, you may open the inner antechamber door and transfer the items into the main chamber.

  • Closing: Securely close the inner antechamber door immediately after the transfer is complete.

Protocol 2: Purity Assessment of Butyldiisopropoxyborane via GC-MS (for advanced users)

Note: This is a general guideline and may need to be adapted based on your specific instrumentation.

  • Sample Preparation (Inside the Glovebox):

    • Prepare a dilute solution of the butyldiisopropoxyborane in a rigorously dried, aprotic, and non-polar solvent (e.g., anhydrous hexane or toluene). A typical concentration would be in the range of 1-10 mg/mL.

    • Use a gas-tight syringe to draw up the sample.

  • Injection:

    • The GC instrument should be equipped with a suitable column for separating boronic esters (e.g., a low- to mid-polarity column).

    • Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • Analysis:

    • Run a temperature program that allows for the separation of the butyldiisopropoxyborane from potential hydrolysis products (butanol, isopropanol) and the solvent.

    • The mass spectrometer will help in identifying the peaks based on their mass-to-charge ratio. Look for the molecular ion of butyldiisopropoxyborane and its characteristic fragmentation pattern. The presence of significant peaks corresponding to butanol and isopropanol would indicate hydrolysis.

References

  • American Chemical Society. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • Purdue University. (2009, April 20). Glovebox Use Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • American Chemical Society. (2024, April 30). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Organic Process Research & Development. Retrieved from [Link]

  • Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Retrieved from [Link]

  • Purdue University. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • MMRC. (n.d.). Glovebox rules. Retrieved from [Link]

  • RISE Catalysis Center. (2020, April 23). Glovebox Manual. Retrieved from [Link]

  • Argonne National Laboratory. (n.d.). Air-Sensitive Catalyst Handling and Preparation. Retrieved from [Link]

  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling with in situ Boronic Esters

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing in situ borylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing in situ borylation techniques to minimize side reactions, with a specific focus on the challenges and solutions associated with homocoupling. Here, we address the use of borate esters, such as triisopropyl borate, for the one-pot synthesis of boronic esters followed by their immediate use in cross-coupling reactions.

Introduction: The Advantage of in situ Boronic Ester Formation

In Suzuki-Miyaura cross-coupling, the homocoupling of boronic acid or ester reagents to form symmetrical biaryls is a persistent side reaction that reduces the yield of the desired product and complicates purification. One effective strategy to mitigate this is the in situ generation of the boronic ester from an organometallic precursor, immediately followed by the cross-coupling reaction in a one-pot procedure. This approach is particularly advantageous when dealing with boronic acids that are unstable and prone to decomposition or protodeboronation.[1]

By forming the boronic ester in the reaction vessel right before it is needed, its instantaneous concentration is kept low, which disfavors the bimolecular homocoupling reaction.[2] Reagents like triisopropyl borate are excellent for this purpose, as they efficiently trap organolithium or Grignard reagents to form borate complexes that can be readily used in the subsequent palladium-catalyzed coupling.[3]

Troubleshooting Guide: One-Pot Lithiation-Borylation-Coupling

This section addresses specific issues that may arise during a one-pot procedure involving the formation of a boronic ester with triisopropyl borate, followed by a Suzuki-Miyaura coupling.

Problem 1: High Levels of Aryl-Aryl Homocoupling from the Boronate Reagent

Potential Cause Troubleshooting Strategy & Explanation
Oxygen Contamination Strategy: Rigorously degas all solvents (including water, if used) and ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[4] Explanation: Oxygen is a primary culprit in promoting homocoupling. It can react with the active Pd(0) catalyst to form a palladium(II) peroxo complex, which is known to catalyze the oxidative homocoupling of boronic acids.[5][6]
Use of Pd(II) Precatalyst Strategy: Switch from a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst (e.g., a Buchwald G3 precatalyst).[4] Explanation: Pd(II) sources must be reduced to Pd(0) in situ to initiate the catalytic cycle. This reduction can be mediated by the boronic acid itself, leading to the formation of the homocoupled dimer as a byproduct.[7] Starting with a Pd(0) catalyst bypasses this issue.
Suboptimal Base Selection Strategy: Screen different bases. While a base is necessary to activate the boronic ester for transmetalation, a base that is too strong or used in excess can sometimes promote side reactions.[8][9] Consider using milder bases like K₃PO₄ or K₂CO₃. Explanation: The base plays a crucial role in forming the "ate" complex, which facilitates the transfer of the aryl group to the palladium center. However, the choice of base can also influence the rates of competing side reactions.
High Reaction Temperature Strategy: Lower the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable rate of cross-coupling. Explanation: Side reactions like homocoupling can have a different activation energy than the desired cross-coupling. Higher temperatures may accelerate these undesired pathways more significantly than the main reaction.[4]

Problem 2: Low or No Yield of the Desired Cross-Coupled Product

Potential Cause Troubleshooting Strategy & Explanation
Inefficient Borylation Strategy: Before adding the cross-coupling reagents, take an aliquot of the reaction mixture after the borylation step, quench it, and analyze by NMR or GC-MS to confirm the formation of the boronic ester or the corresponding boronic acid.[10] Explanation: The one-pot procedure can fail if the initial borylation is unsuccessful. Common causes include moisture contamination, which hydrolyzes the triisopropyl borate, or impure reagents.[10]
Protodeboronation Strategy: Ensure anhydrous conditions during the borylation step. If using an aqueous base for the coupling step, add it at a low temperature (-78 °C) before warming the reaction.[1] Explanation: The carbon-boron bond can be cleaved by acidic protons, replacing the boronate group with a hydrogen atom. While lithium triisopropyl borates are more stable than boronic acids, this can still be an issue, especially with sensitive substrates like certain heterocycles.[1][11]
Inactive Catalyst Strategy: Use fresh, high-quality palladium catalyst and ligands. Ensure phosphine ligands have not been oxidized by air.[4] Explanation: The active Pd(0) catalyst can decompose or be oxidized, halting the catalytic cycle. Modern precatalysts are often more stable and generate the active species more reliably.[1]
Poor Reagent Solubility Strategy: Choose a solvent system in which all components are adequately soluble. For biphasic systems (e.g., toluene/water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[12] Explanation: Poor solubility of the aryl halide, boronate complex, or base can significantly slow down the reaction rate.
Troubleshooting Workflow Diagram

G start High Homocoupling or Low Yield in One-Pot Suzuki check_borylation Verify Boronic Ester Formation (Aliquot Analysis) start->check_borylation borylation_ok Boronic Ester Formed? check_borylation->borylation_ok borylation_fail Troubleshoot Borylation Step borylation_ok->borylation_fail No coupling_issue Troubleshoot Coupling Step borylation_ok->coupling_issue Yes check_moisture Check for Moisture (Dry Glassware/Solvents) borylation_fail->check_moisture check_reagents Verify Reagent Quality (nBuLi, Borate) check_moisture->check_reagents check_temp Ensure Low Temp (-78 °C) check_reagents->check_temp check_temp->start check_atmosphere Ensure Inert Atmosphere (Degas Solvents) coupling_issue->check_atmosphere check_catalyst Evaluate Pd Source (Use Pd(0) or Precatalyst) check_atmosphere->check_catalyst optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions optimize_base Screen Bases (e.g., K₃PO₄, K₂CO₃) optimize_conditions->optimize_base optimize_temp Lower Reaction Temperature optimize_conditions->optimize_temp end_success Homocoupling Minimized & Yield Improved optimize_base->end_success optimize_temp->end_success Suzuki_Cycle cluster_trans Transmetalation Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArB Ar'B(OR)₂ ArB->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal ArX Ar-X ArX->OxAdd

Caption: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.

Competing Homocoupling Pathway (Oxygen-Mediated)

Homocoupling_Cycle Pd0 Pd(0)L₂ Peroxo (η²-O₂)Pd(II)L₂ Pd0->Peroxo Adduct1 Adduct with Ar'B(OR)₂ Peroxo->Adduct1 ArPdOH Ar'-Pd(II)-OH(L)₂ Adduct1->ArPdOH ArPdAr Ar'-Pd(II)-Ar'(L)₂ ArPdOH->ArPdAr Transmetalation ArPdAr->Pd0 Homocoupling_Product Ar'-Ar' ArPdAr->Homocoupling_Product Reductive Elimination O2 O₂ O2->Peroxo ArB1 Ar'B(OR)₂ ArB1->Adduct1 ArB2 Ar'B(OR)₂ ArB2->ArPdAr

Caption: A common pathway for homocoupling mediated by oxygen.

Experimental Protocol: One-Pot Synthesis and Coupling

This is a general starting point for a one-pot lithiation-borylation-Suzuki coupling. Optimization for specific substrates will be necessary.

Materials:

  • Aryl Halide (for lithiation)

  • Anhydrous THF

  • n-Butyllithium (nBuLi)

  • Triisopropyl borate

  • Aryl Halide (for coupling)

  • Palladium Precatalyst (e.g., XPhos Pd G3)

  • Aqueous Base (e.g., 0.5 M K₃PO₄)

Procedure:

  • Setup: Under an inert atmosphere (Argon), add the starting aryl halide (1.2 equiv) to a flame-dried round-bottom flask equipped with a stir bar. Dissolve in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equiv) dropwise, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 30-60 minutes.

  • Borylation: To the aryllithium solution at -78 °C, add triisopropyl borate (1.5 equiv) dropwise. Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the lithium triisopropyl borate is now complete. [1]4. Suzuki Coupling Setup: Cool the reaction mixture back to -78 °C. Add the aqueous base (e.g., 0.5 M K₃PO₄, 3.0 equiv), followed by the aryl halide for coupling (1.0 equiv) and the palladium precatalyst (e.g., 2-3 mol %). [1]5. Reaction: Warm the reaction mixture to 40-60 °C and stir vigorously for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Chemists: Butyldiisopropoxyborane vs. Potassium Butyltrifluoroborate

In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, organoboron reagents have become indispensable tools. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-win...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, organoboron reagents have become indispensable tools. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, heavily relies on the versatility and functional group tolerance of these reagents.[1][2][3] Among the plethora of available organoboron compounds, butyldiisopropoxyborane and potassium butyltrifluoroborate have emerged as prominent choices for introducing a butyl group onto a molecular scaffold. This guide provides an in-depth comparison of these two reagents to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties and Handling

A crucial aspect of any reagent is its stability and ease of handling, which directly impacts experimental reproducibility and safety. Butyldiisopropoxyborane and potassium butyltrifluoroborate exhibit significant differences in this regard.

Butyldiisopropoxyborane is a boronic ester. Boronic esters, in general, are known to be sensitive to moisture and air, which can lead to hydrolysis and degradation.[4] This necessitates handling under an inert atmosphere (e.g., nitrogen or argon) and storage in a cool, dry place.[5][6]

Potassium butyltrifluoroborate , on the other hand, is a crystalline, air- and moisture-stable solid.[7][8] This enhanced stability simplifies handling and storage, as it does not require stringent inert atmosphere techniques for brief manipulations on the benchtop.[7][8][9] However, it is important to note that organotrifluoroborates can be sensitive to strong Lewis acids and silica gel.[7][10]

PropertyButyldiisopropoxyboranePotassium Butyltrifluoroborate
Appearance LiquidWhite to off-white solid[7]
Stability Moisture and air-sensitive[4][6]Air and moisture stable[7][8]
Handling Requires inert atmosphere[5][6]Can be handled in air for short periods[7]
Storage Cool, dry, under inert gas[5][6]Room temperature, sealed from moisture[7][11]
Reactivity and Performance in Suzuki-Miyaura Cross-Coupling

The primary application for both reagents is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1][2]

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition R-X R-X (Organic Halide) R-X->R-Pd(II)-X(L2) Oxidative_Addition Oxidative Addition R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation Organoboron R'-B(OR)2 or [R'-BF3]K Organoboron->R-Pd(II)-R'(L2) Base Base Base->R-Pd(II)-R'(L2) Transmetalation Transmetalation R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination R-R' R-R' (Coupled Product) R-Pd(II)-R'(L2)->R-R' Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key difference in reactivity between butyldiisopropoxyborane and potassium butyltrifluoroborate lies in the transmetalation step. Boronic esters like butyldiisopropoxyborane typically require a base to form a more nucleophilic "ate" complex, which then facilitates the transfer of the butyl group to the palladium center.[12]

Potassium butyltrifluoroborate, being a tetracoordinate boron species, is considered a "protected" form of a boronic acid.[13] Its reactivity in the cross-coupling reaction is unveiled under the reaction conditions, also requiring a base for the transmetalation to proceed effectively.[13] In some instances, organotrifluoroborates have been reported to provide higher yields and cleaner reactions compared to their boronic acid counterparts.[7]

Experimental Protocols

Below are generalized, step-by-step methodologies for a typical Suzuki-Miyaura cross-coupling reaction using each reagent.

Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup and Purification A Combine organic halide, Palladium catalyst, and ligand in a reaction vessel. B Add the organoboron reagent (Butyldiisopropoxyborane or Potassium Butyltrifluoroborate). A->B C Add solvent and base. B->C D Degas the reaction mixture. C->D E Heat the reaction to the designated temperature. D->E F Cool the reaction to room temperature. E->F Monitor reaction by TLC or GC/LC-MS G Quench the reaction (e.g., with water or brine). F->G H Extract the product with an organic solvent. G->H I Dry the organic layer and concentrate in vacuo. H->I J Purify the crude product (e.g., by column chromatography). I->J

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Using Butyldiisopropoxyborane

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen), add the aryl/vinyl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and ligand (if necessary).

  • Reagent Addition: Add the solvent (e.g., toluene, THF, or dioxane). Then, add butyldiisopropoxyborane (1.1-1.5 equiv) via syringe.

  • Base Addition: Add an aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

  • Reaction: Degas the mixture and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Using Potassium Butyltrifluoroborate

  • Reaction Setup: To a flask, add the aryl/vinyl halide (1.0 equiv), potassium butyltrifluoroborate (1.5-2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, 1-5 mol%), and base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the solvent (e.g., a mixture of toluene and water, or THF and water).

  • Reaction: Degas the mixture and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.

Safety and Handling Precautions

Butyldiisopropoxyborane: Due to its reactivity with moisture and air, it should be handled under an inert atmosphere.[5][6] It is flammable and can cause skin and eye irritation.[5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[5]

Potassium Butyltrifluoroborate: While more stable, it is still a chemical that requires careful handling. It can cause skin and eye irritation.[15] Standard laboratory PPE should be worn.[11][15] In case of a spill, avoid generating dust.[15]

Conclusion and Recommendations

Both butyldiisopropoxyborane and potassium butyltrifluoroborate are effective reagents for introducing a butyl group via Suzuki-Miyaura cross-coupling. The choice between them often comes down to a balance of convenience, cost, and specific reaction requirements.

Choose Butyldiisopropoxyborane when:

  • You have established protocols and are comfortable with handling air- and moisture-sensitive reagents.

  • Specific reaction conditions favor the use of a boronic ester.

Choose Potassium Butyltrifluoroborate when:

  • Ease of handling and storage is a priority.[7]

  • You are working with substrates that may be sensitive to the impurities or byproducts of boronic ester preparations.

  • A robust, crystalline reagent is preferred for ease of weighing and dispensing.[7]

Ultimately, the optimal reagent will depend on the specific synthetic challenge at hand. For many applications, the superior stability and ease of use of potassium butyltrifluoroborate make it an attractive and practical alternative to butyldiisopropoxyborane.[7]

References

  • An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals - Benchchem.
  • Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. Available from: [Link]

  • PotassiuM n-Butyl trifluoroborate - ChemBK. Available from: [Link]

  • Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters2006 , 8 (10), 2031–2034. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Molander, G. A.; Ellis, N. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry2009 , 1 (4), 677–693. Available from: [Link]

  • Essential Safety and Handling Guide for Potassium Tert-Butyltrifluoroborate - Benchchem.
  • POTASSIUM (1-NAPHTHYL)TRIFLUOROBORATE - Organic Syntheses. Available from: [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. Available from: [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews2014 , 43 (1), 412–443. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Potassium Butyltrifluoroborate — Chemical Substance Information - NextSDS. Available from: [Link]

  • Material Safety Data Sheet - Diborane. Available from: [Link]

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